Acetonitrile;trifluoroborane

Catalog No.
S785631
CAS No.
420-16-6
M.F
C2H3BF3N
M. Wt
108.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetonitrile;trifluoroborane

CAS Number

420-16-6

Product Name

Acetonitrile;trifluoroborane

IUPAC Name

acetonitrile;trifluoroborane

Molecular Formula

C2H3BF3N

Molecular Weight

108.86 g/mol

InChI

InChI=1S/C2H3N.BF3/c1-2-3;2-1(3)4/h1H3;

InChI Key

MEMUCXUKCBNISQ-UHFFFAOYSA-N

SMILES

B(F)(F)F.CC#N

Canonical SMILES

B(F)(F)F.CC#N

Lewis Acid Catalyst:

Boron trifluoride acetonitrile complex (BF3•NCCH3) is a widely used Lewis acid catalyst in organic synthesis. Its Lewis acidity arises from the empty p-orbital on the boron atom, which can accept electron pairs from Lewis bases. This property allows BF3•NCCH3 to activate various functional groups, facilitating a wide range of organic transformations. Some examples include:

  • Friedel-Crafts reactions: BF3•NCCH3 catalyzes the acylation and alkylation of aromatic rings, essential steps in the synthesis of numerous pharmaceuticals and fine chemicals .
  • Aldol condensation reactions: This reaction combines two carbonyl compounds to form a β-hydroxycarbonyl compound. BF3•NCCH3 effectively catalyzes aldol condensations, enabling the synthesis of complex organic molecules with specific functionalities .
  • Polymerization reactions: BF3•NCCH3 can act as a catalyst for the polymerization of various monomers, contributing to the development of new polymers with desired properties .

Precursor for Boron-Based Compounds:

BF3•NCCH3 serves as a valuable precursor for the synthesis of various boron-based compounds. These compounds find applications in diverse fields, including:

  • Medicinal chemistry: Boron-containing drugs exhibit unique properties, making them valuable in treating various diseases. BF3•NCCH3 is a crucial starting material for the synthesis of boron-containing drug candidates .
  • Materials science: Boron-containing materials possess unique electronic and structural properties, making them valuable for applications in electronics, optoelectronics, and energy storage. BF3•NCCH3 is a versatile precursor for the synthesis of these materials .

Other Research Applications:

Beyond its role as a catalyst and precursor, BF3•NCCH3 finds applications in various other scientific research fields, including:

  • Organic synthesis: BF3•NCCH3 can be used as a dehydrating agent, promoting the removal of water molecules from organic compounds .
  • NMR spectroscopy: BF3•NCCH3 is sometimes used as a shift reagent in nuclear magnetic resonance (NMR) spectroscopy, aiding in the identification and characterization of organic molecules .

Acetonitrile;trifluoroborane is represented by the chemical formula C₂H₃BF₃N. It is a colorless liquid that is highly flammable and poses health hazards if ingested or inhaled. The compound is characterized by its unique properties derived from both acetonitrile and trifluoroborane, making it useful in various chemical processes .

Trifluoroacetic AcidCF₃COOHStrong acid used in peptide synthesis

Uniqueness of Acetonitrile;trifluoroborane:

  • The combination of acetonitrile's nucleophilic properties with trifluoroborane's reactivity makes this compound particularly effective as a catalyst and reagent in organic synthesis, distinguishing it from other similar compounds.

Synthesis of acetonitrile;trifluoroborane typically involves combining acetonitrile with trifluoroboric acid or boron trifluoride under controlled conditions. This process can be conducted through:

  • Direct Mixing: Mixing acetonitrile with trifluoroboric acid in an inert atmosphere.
  • Catalytic Processes: Utilizing catalysts to enhance the reaction efficiency and yield of the desired compound .

Acetonitrile;trifluoroborane has several applications in the field of organic chemistry:

  • Catalyst in Organic Reactions: It serves as an effective catalyst for various organic reactions, including nitration and oxidation processes .
  • Reagent in Synthesis: The compound is used as a reagent in the synthesis of more complex organic molecules due to its ability to facilitate nucleophilic attacks .
  • Material Science: It may also find applications in material science due to its unique electronic properties .

Several compounds share similarities with acetonitrile;trifluoroborane, particularly those involving boron complexes or nitriles. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Boron Trifluoride Acetonitrile ComplexBF₃·C₂H₃NUsed primarily as a catalyst for organic reactions
AcetonitrileC₂H₃NSolvent and building block for various

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

420-16-6

Dates

Modify: 2023-08-15

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